molecular formula C6H6N4O B13955426 7-Methylallopurinol CAS No. 71800-54-9

7-Methylallopurinol

Cat. No.: B13955426
CAS No.: 71800-54-9
M. Wt: 150.14 g/mol
InChI Key: UTHZNGHJXUILPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylallopurinol is a derivative of allopurinol, a well-known xanthine oxidase inhibitor used primarily in the treatment of gout. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylallopurinol typically involves the methylation of allopurinol. One common method includes the reaction of allopurinol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Methylallopurinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the methyl position .

Scientific Research Applications

7-Methylallopurinol has been explored for various scientific research applications:

Mechanism of Action

7-Methylallopurinol exerts its effects primarily by inhibiting the enzyme xanthine oxidase. This inhibition prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid, thereby reducing uric acid levels in the body. The compound binds to the active site of xanthine oxidase, blocking its activity and leading to decreased production of uric acid .

Comparison with Similar Compounds

Uniqueness: 7-Methylallopurinol is unique due to its specific methylation, which can influence its binding affinity and selectivity for xanthine oxidase. This modification may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, allopurinol .

Properties

CAS No.

71800-54-9

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

7-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H6N4O/c1-10-3-7-6(11)4-2-8-9-5(4)10/h2-3H,1H3,(H,8,9)

InChI Key

UTHZNGHJXUILPL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=O)C2=C1NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.